molecular formula C8H7F2NO3 B13305811 2-(5-acetyl-1H-pyrrol-2-yl)-2,2-difluoroacetic acid CAS No. 1384430-39-0

2-(5-acetyl-1H-pyrrol-2-yl)-2,2-difluoroacetic acid

Cat. No.: B13305811
CAS No.: 1384430-39-0
M. Wt: 203.14 g/mol
InChI Key: BFEIDMKODKXIOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    is a chemical compound with the following structure:

    2-(5-acetyl-1H-pyrrol-2-yl)-2,2-difluoroacetic acid: C14H17N3O2F2\text{C}_{14}\text{H}_{17}\text{N}_3\text{O}_2\text{F}_2C14​H17​N3​O2​F2​

    .
  • It contains a pyrrole ring substituted with an acetyl group and two difluoroacetic acid moieties.
  • The compound’s unique structure makes it interesting for various applications.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    IUPAC Name

    2-(5-acetyl-1H-pyrrol-2-yl)-2,2-difluoroacetic acid
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H7F2NO3/c1-4(12)5-2-3-6(11-5)8(9,10)7(13)14/h2-3,11H,1H3,(H,13,14)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BFEIDMKODKXIOA-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=O)C1=CC=C(N1)C(C(=O)O)(F)F
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H7F2NO3
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID301240072
    Record name 1H-Pyrrole-2-acetic acid, 5-acetyl-α,α-difluoro-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID301240072
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    203.14 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1384430-39-0
    Record name 1H-Pyrrole-2-acetic acid, 5-acetyl-α,α-difluoro-
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=1384430-39-0
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 1H-Pyrrole-2-acetic acid, 5-acetyl-α,α-difluoro-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID301240072
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.